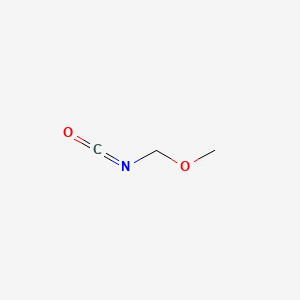

甲氧基甲基异氰酸酯

描述

Methoxymethyl isocyanate (MOMI) is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and is highly flammable. MOMI is a versatile reagent that has been used for the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and other chemicals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for MOMI.

科学研究应用

交联涂料

甲氧基甲基三聚氰胺/异氰酸酯体系用于制造交联涂料。对两组分甲氧基甲基三聚氰胺/异氰酸酯和三组分甲氧基甲基三聚氰胺/异氰酸酯/多元醇涂料体系的研究揭示了甲氧基甲基三聚氰胺与异氰酸酯基团之间的反应动力学。这些反应构成了开发各种涂料应用(如汽车和工业涂料)的基础 (恩特西赫勒和皮齐,1995 年)。

与醇的反应

已经对甲氧基甲基异氰酸酯与醇的反应及其伴随的副反应进行了研究。这项研究通过用醇处理甲氧基甲基异氰酸酯合成了烷基 N-甲氧基甲基氨基甲酸酯。在此过程中观察到的反应和分解对于理解甲氧基甲基异氰酸酯在各种化学环境中的行为非常重要 (西科尔斯基、科瓦尔奇克、克日万斯基和米科瓦伊奇克,1977 年)。

不对称聚合

甲氧基甲基异氰酸酯在不对称阴离子聚合中发挥作用,特别是在芳香族异氰酸酯的背景下。使用手性阴离子引发剂探索了此聚合过程,有助于开发具有独特光学活性的聚合物。此类研究对于推进材料科学和开发新的聚合物基材料至关重要 (冈本、松田、中野和八岛,1994 年)。

洛森反应和聚合物合成

涉及甲氧基甲基异氰酸酯的洛森反应在聚合物合成中具有潜在应用。此过程促进了含 AA 化合物的生成和聚合物,这在各种工业和科学背景下非常重要。此类反应的研究对于开发具有特定性质的新型聚合物材料至关重要 (高希,2017 年)。

电化学检测在空气质量监测中的应用

已经研究了甲氧基甲基异氰酸酯与电化学检测方法的相互作用,用于监测空气质量。这项研究在职业卫生领域特别相关,因为它可以检测空气中的异氰酸酯,从而确保更安全的工作环境 (沃里克、巴贡和珀内尔,1981 年)。

质谱分析

基质辅助激光解吸/电离质谱(MALDI-MS)用于分析衍生化的异氰酸酯单体和预聚物(包括甲氧基甲基异氰酸酯)的应用一直是研究的主题。此方法促进了异氰酸酯混合物的分析,这对于各种工业和环境研究至关重要 (沃伯顿、克伦奇、福特、怀特、里默和卡罗兰,2005 年)。

安全和危害

Methoxymethyl isocyanate is highly flammable and soluble in water . It is very toxic by inhalation and skin absorption . It can cause severe injury, burns, or death . It can also cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation and may damage fertility or the unborn child .

作用机制

Target of Action

Isocyanates, a class of compounds to which methoxymethyl isocyanate belongs, are known to react with many classes of compounds .

Mode of Action

Isocyanates, including methoxymethyl isocyanate, are known to react exothermically with many classes of compounds, releasing toxic gases . They can react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, causing vigorous releases of heat . Acids and bases can initiate polymerization reactions in these materials . Some isocyanates react with water to form amines and liberate carbon dioxide .

Biochemical Pathways

Isocyanates have been studied for their impact on various biological pathways . For example, they have been found to affect epigenetics, histone modifications, DNA damage response, protein-ubiquitylation and chaperones, oxidative stress, TOR pathway, and DNA repair pathways .

Result of Action

Exposure to isocyanates can cause severe injury, burns, or death . Reaction with water or moist air may release toxic, corrosive, or flammable gases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of methoxymethyl isocyanate. For instance, it is highly flammable and can easily be ignited by heat, sparks, or flames . Its vapors form explosive mixtures with air and are heavier than air, spreading along the ground and collecting in low or confined areas . It can react with water, sometimes violently, releasing flammable, toxic, or corrosive gases and runoff .

生化分析

Biochemical Properties

Methoxymethyl isocyanate plays a significant role in biochemical reactions due to its highly reactive isocyanate group. It interacts with various enzymes, proteins, and other biomolecules. For instance, methoxymethyl isocyanate reacts with nucleophiles such as amines and alcohols, forming ureas and urethanes, respectively . These reactions are essential in the synthesis of polyurethanes. Additionally, methoxymethyl isocyanate can react with water to form amines and carbon dioxide . These interactions highlight its reactivity and potential impact on biochemical pathways.

Cellular Effects

Methoxymethyl isocyanate has profound effects on various cell types and cellular processes. It is readily absorbed through the respiratory tract, skin, and digestive tract . Exposure to methoxymethyl isocyanate can lead to severe pulmonary edema, alveolar wall destruction, and long-term respiratory effects . It also affects cell signaling pathways, gene expression, and cellular metabolism. For example, methoxymethyl isocyanate exposure can cause oxidative stress and inflammation, leading to altered gene expression and disrupted cellular homeostasis .

Molecular Mechanism

At the molecular level, methoxymethyl isocyanate exerts its effects through various mechanisms. It acts as an electrophile, reacting with nucleophiles such as proteins and DNA . This can lead to enzyme inhibition or activation, depending on the specific interactions. Methoxymethyl isocyanate can also induce changes in gene expression by modifying transcription factors and other regulatory proteins . These molecular interactions contribute to its toxic effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methoxymethyl isocyanate can change over time. Its stability and degradation are influenced by environmental factors such as temperature and humidity . Methoxymethyl isocyanate is highly flammable and can degrade rapidly in the presence of water, forming amines and carbon dioxide . Long-term exposure studies have shown that methoxymethyl isocyanate can cause persistent respiratory and ocular effects, reflecting its potential for chronic toxicity .

Dosage Effects in Animal Models

The effects of methoxymethyl isocyanate vary with different dosages in animal models. Low doses may cause mild respiratory and ocular irritation, while higher doses can lead to severe pulmonary edema, alveolar wall destruction, and death . Studies have shown that methoxymethyl isocyanate can cause reproductive and developmental toxicity at certain exposure levels . These findings highlight the importance of understanding dosage effects for safe handling and potential therapeutic applications.

Metabolic Pathways

Methoxymethyl isocyanate is involved in various metabolic pathways. It reacts with water to form amines and carbon dioxide, which are further metabolized by the body . The compound can also interact with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can cause cellular damage . Understanding these metabolic pathways is crucial for assessing the potential risks and benefits of methoxymethyl isocyanate.

Transport and Distribution

Methoxymethyl isocyanate is transported and distributed within cells and tissues through various mechanisms. It can be absorbed through the respiratory tract, skin, and digestive tract, and is distributed to various organs and tissues . The compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are essential for understanding its toxicokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of methoxymethyl isocyanate can influence its activity and function. It can be localized to specific cellular compartments such as the cytoplasm and nucleus, where it interacts with various biomolecules . Methoxymethyl isocyanate can also undergo post-translational modifications that direct it to specific organelles, affecting its activity and function . Understanding its subcellular localization is crucial for assessing its potential therapeutic applications and toxic effects.

属性

IUPAC Name |

isocyanato(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-6-3-4-2-5/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVHSOYSKFBUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Record name | METHOXYMETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074839 | |

| Record name | Methoxymethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methoxymethyl isocyanate appears as a colorless liquid with a pungent odor. Very toxic by inhalation and skin absorption. Vapors are heavier than air., Colorless liquid with a pungent odor; [CAMEO] | |

| Record name | METHOXYMETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxymethyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6427-21-0 | |

| Record name | METHOXYMETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isocyanatomethoxymethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6427-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxymethyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxymethyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methoxymethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxymethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

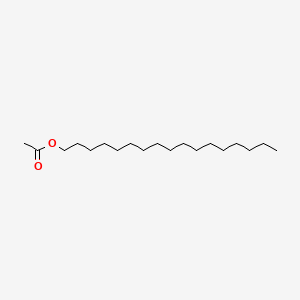

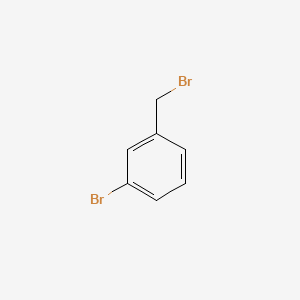

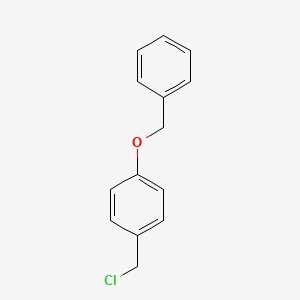

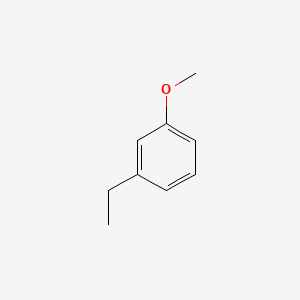

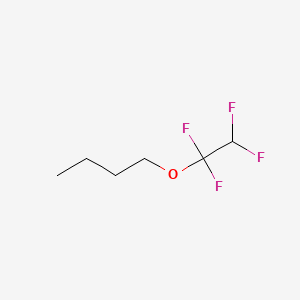

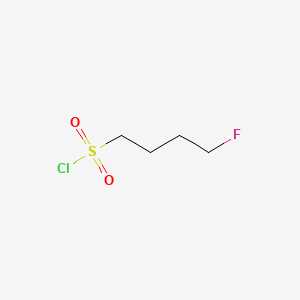

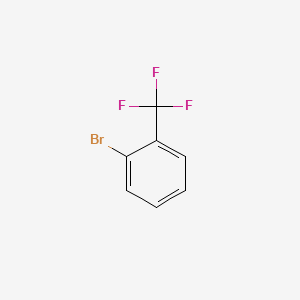

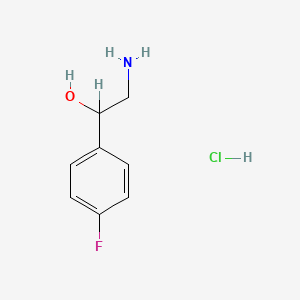

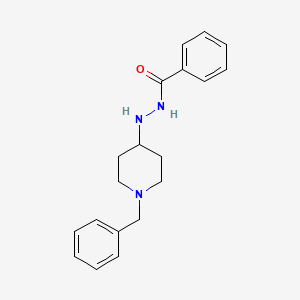

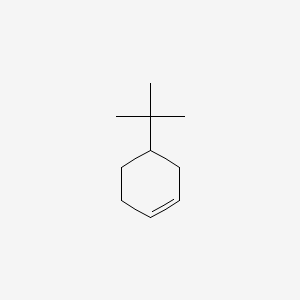

Feasible Synthetic Routes

Q1: Can you explain the use of Methoxymethyl isocyanate as a protecting group in peptide chemistry?

A2: [] Methoxymethyl isocyanate shows promise as a reversible protecting group for sulfhydryl groups (-SH) in peptides and proteins. While the exact mechanism is not detailed in the provided abstracts, this application likely involves the reaction of Methoxymethyl isocyanate with the sulfhydryl group to form a stable S-methoxymethylcarbamate derivative. This protects the sulfhydryl group from unwanted reactions during peptide synthesis. The protecting group can then be removed under specific conditions to reveal the original sulfhydryl group. This highlights the potential of Methoxymethyl isocyanate in complex chemical synthesis strategies.

Q2: Are there any known methods for the preparation of Methoxymethyl isocyanate?

A3: [] One established method involves the thermal rearrangement of 5-methoxymethyldioxazolone. While the provided abstract doesn't delve into specifics, this suggests a pathway where the starting material undergoes a rearrangement at elevated temperatures, leading to the formation of Methoxymethyl isocyanate. This highlights the existence of specific synthetic routes to obtain this reagent.

Q3: Have there been any investigations into the potential pharmaceutical applications of Methoxymethyl isocyanate derivatives?

A4: [] While not directly focusing on Methoxymethyl isocyanate itself, research has explored thiocarbamoyl and carbamoyl derivatives of 2-amino-1-pyrrolines as potential antidiabetic agents. Although the connection to Methoxymethyl isocyanate is not explicitly stated in the abstract, this research direction indicates a broader interest in exploring the biological activity of molecules containing structural motifs similar to those found in Methoxymethyl isocyanate derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。